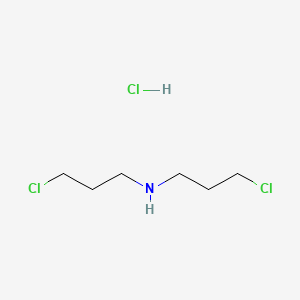

Bis(3-chloropropyl)amine hydrochloride

Übersicht

Beschreibung

Bis(3-chloropropyl)amine hydrochloride: is a chemical compound with the molecular formula C₆H₁₄Cl₃N. It is a solid, pale brown to light brown substance that is hygroscopic and should be stored under an inert atmosphere at -20°C . This compound is used in various chemical reactions and has applications in scientific research.

Wirkmechanismus

Target of Action

Bis(3-chloropropyl)amine hydrochloride is a derivative of mechlorethamine , an alkylating agent . Alkylating agents primarily target DNA , the genetic material of cells . They bind to DNA and cause cross-linking, which prevents DNA from being properly copied or read, leading to cell death .

Mode of Action

The compound works by attaching alkyl groups to the DNA base, which results in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases . This prevents DNA synthesis and RNA transcription from the affected DNA . The formation of cross-links (bonds between atoms in the DNA) also contributes to DNA damage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA replication . By causing DNA damage, the compound disrupts the normal cell cycle, preventing cells from replicating and leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .

Result of Action

The primary result of the action of this compound is cell death . By damaging DNA and disrupting normal cell function, the compound causes cells to die . This can lead to the shrinkage of tumors and the reduction of cancer symptoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(3-chloropropyl)amine hydrochloride can be synthesized through the reaction of 3-chloropropylamine with hydrochloric acid. The reaction typically involves the following steps:

Starting Material: 3-chloropropylamine.

Reaction with Hydrochloric Acid: The 3-chloropropylamine is reacted with hydrochloric acid to form the hydrochloride salt.

Purification: The product is then purified through recrystallization or other suitable methods to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(3-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form different oxidation products depending on the reaction conditions.

Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted amines.

Oxidation Reactions: Products include oxidized derivatives of the original compound.

Reduction Reactions: Products include reduced amines and other related compounds.

Wissenschaftliche Forschungsanwendungen

Bis(3-chloropropyl)amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and in the preparation of other chemical compounds.

Biology: The compound is used in studies involving the modification of biological molecules and in the synthesis of biologically active compounds.

Industry: The compound is used in the production of various industrial chemicals and materials .

Vergleich Mit ähnlichen Verbindungen

- 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl-, hydrochloride

- Ethyl (2-chloroethyl) (3-chloropropyl)amine hydrochloride

- 3-chloro-N-(3-chloropropyl)propan-1-amine

- Bis(3-propylamino-propyl)-disulfide, dihydrochloride

- Bis(3-chloro-but-2-enyl)-amine hydrochloride

- Bis(3-chloropropyl)-phenylarsane

- Bis(3-chloropropyl)-methylazanium, 2,4,6-trinitrophenolate

- Bis(3-chloropropyl) p-nitrophenyl phosphate

- Bis(3-chloropropyl)chloroborane .

Uniqueness: Bis(3-chloropropyl)amine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of scientific research and industrial applications .

Biologische Aktivität

Bis(3-chloropropyl)amine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of mutagenicity and its interactions with cellular macromolecules. This article explores its biological activity, focusing on mutagenic properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (C6H13Cl2N) features two 3-chloropropyl groups attached to a nitrogen atom. Its structure is pivotal in determining its reactivity and biological interactions. The presence of chlorine atoms enhances its electrophilic character, making it capable of alkylating nucleophiles in biological systems.

Mutagenicity

Research indicates that this compound exhibits mutagenic properties. In studies using Salmonella typhimurium strains TA1535 and TA92, the compound demonstrated direct mutagenicity, suggesting it can induce DNA alkylation in vivo. The mutagenic potency was found to correlate with the concentration of the compound, indicating a dose-dependent response .

Table 1: Mutagenicity of this compound

| Concentration (µg/mL) | Mutagenic Response (TA1535) |

|---|---|

| 0.1 | Low |

| 1.0 | Moderate |

| 10.0 | High |

The increase in alkyl chain length in chloroalkyl compounds has been shown to enhance mutagenic activity, with this compound exhibiting stronger activity than simpler analogs lacking a chloro group .

The mechanism underlying the mutagenic activity of bis(3-chloropropyl)amine involves DNA alkylation and potential cross-linking. These processes are similar to those observed with established chemotherapeutic agents like nitrogen mustards, which also utilize alkylation as a means of action against cancer cells .

Study on Tumor Resistance

In a study investigating the acquired resistance of Yoshida sarcoma cells to antitumor agents, this compound was evaluated for its ability to overcome resistance mechanisms. The results indicated that the compound could effectively induce cell death in resistant strains, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Recent investigations into cationic polymers have highlighted the antimicrobial properties associated with compounds containing amine functionalities. While bis(3-chloropropyl)amine itself is not primarily classified as an antimicrobial agent, its derivatives have shown promise in targeting bacterial membranes due to their cationic nature . This opens avenues for further exploration into its potential as an antimicrobial agent.

Safety and Toxicity

Despite its biological activity, safety assessments are crucial for any therapeutic application. This compound has been classified as a genotoxic agent, necessitating careful handling and consideration of exposure limits in laboratory settings .

Table 2: Safety Profile of this compound

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 150 mg/kg |

| Genotoxicity | Positive |

| Carcinogenicity | Under investigation |

Eigenschaften

IUPAC Name |

3-chloro-N-(3-chloropropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2N.ClH/c7-3-1-5-9-6-2-4-8;/h9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDUJWJHJIMYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCCl)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.